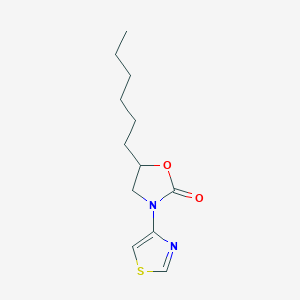
3-(3-Oxo-1,2-benzothiazol-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Oxo-1,2-benzothiazol-2-yl)benzonitrile is a chemical compound belonging to the benzothiazole family, characterized by a fused benzene and thiazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Oxo-1,2-benzothiazol-2-yl)benzonitrile typically involves the cyclization of 2-aminobenzenethiol with appropriate reagents. One common method is the condensation of 2-aminobenzenethiol with a suitable nitrile under acidic conditions. The reaction conditions often require a catalyst, such as a Lewis acid, to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Oxo-1,2-benzothiazol-2-yl)benzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Production of reduced benzothiazole derivatives.
Substitution: Introduction of various substituents on the benzothiazole ring.
Scientific Research Applications
Chemistry: In organic chemistry, 3-(3-Oxo-1,2-benzothiazol-2-yl)benzonitrile serves as a versatile intermediate for the synthesis of more complex molecules
Biology: The compound has shown biological activity, including antimicrobial and anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Medicine: Due to its biological activity, this compound is being investigated for its use in drug development. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases.
Industry: In material science, the compound is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes. Its unique properties contribute to the creation of innovative products.
Mechanism of Action
The mechanism by which 3-(3-Oxo-1,2-benzothiazol-2-yl)benzonitrile exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways vary depending on the specific application and biological context.
Comparison with Similar Compounds
Benzothiazole: A parent compound with similar structural features.
2-Aminobenzenethiol: A precursor used in the synthesis of benzothiazole derivatives.
3-(2-Pyridyl)benzothiazol-2-one: Another benzothiazole derivative with herbicidal activity.
Uniqueness: 3-(3-Oxo-1,2-benzothiazol-2-yl)benzonitrile stands out due to its specific functional groups and reactivity, which allow for diverse applications in various fields. Its ability to undergo multiple chemical reactions and its biological activity make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C14H8N2OS |
|---|---|
Molecular Weight |
252.29 g/mol |
IUPAC Name |
3-(3-oxo-1,2-benzothiazol-2-yl)benzonitrile |
InChI |
InChI=1S/C14H8N2OS/c15-9-10-4-3-5-11(8-10)16-14(17)12-6-1-2-7-13(12)18-16/h1-8H |
InChI Key |
RRZOBLUGIVLRRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-benzylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15355641.png)


![Tert-butyl 5-(cyclopropylmethyl)-6-oxo-1,3,3a,4,7,7a-hexahydropyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B15355664.png)







![Methyl 2-[[2-(4-aminopiperidin-1-yl)acetyl]amino]benzoate](/img/structure/B15355714.png)

